Hexanediamide, N,N'-dibutyl-

Beschreibung

Contextualization within the Broader Field of Amide Chemistry

The amide functional group is one of the most fundamental and ubiquitous linkages in organic chemistry, forming the backbone of proteins and finding extensive use in pharmaceuticals and polymers. epo.org The formation of the amide bond is a cornerstone of organic synthesis, though traditional methods often present economic and environmental challenges, spurring the development of novel catalytic protocols. googleapis.com Amides are generally considered inert due to the resonance stability of the N-C bond, which makes them resistant to nucleophilic attack. epo.org However, this stability can be overcome through transition metal catalysis, opening pathways for cross-coupling and other reactions. epo.org

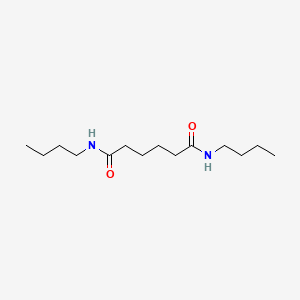

N,N'-Dibutylhexanediamide, also known as N,N'-dibutyladipamide, is a member of the diamide (B1670390) family, characterized by two amide functional groups within a single molecule. Specifically, it is an N,N'-disubstituted diamide, where each nitrogen atom of the hexanediamide backbone is bonded to a butyl group. This substitution pattern significantly influences the molecule's physical and chemical properties, such as its solubility, melting point, and hydrogen bonding capabilities, distinguishing it from unsubstituted or monosubstituted amides.

Significance as a Precursor and Structural Motif in Organic Synthesis

The utility of a chemical compound in organic synthesis is often defined by its role as a precursor for more complex structures or by the influence of its inherent structural features on the properties of a larger molecule.

As a Precursor: A precursor is a compound that participates in a chemical reaction that produces another compound. rsc.orgepo.orgnih.gov N,N'-Dibutylhexanediamide has been identified as a component in stabilizer formulations for polymers. epo.orggoogleapis.comscirp.org For instance, it is listed as an ingredient in compositions designed to improve the light stability and pesticide resistance of polyolefin and olefin copolymer films used in agricultural applications, such as for greenhouses. googleapis.comscirp.org In this context, while not a monomer that forms the primary polymer chain, it acts as a precursor to the final stabilized material, contributing to its enhanced durability and performance under specific environmental stresses.

As a Structural Motif: A structural motif is a specific arrangement of atoms or functional groups that can influence the three-dimensional structure and function of a molecule. nih.govjst.go.jp The N,N'-dibutylhexanediamide molecule consists of a flexible six-carbon aliphatic chain (the hexanediamide core) flanked by two N-butylamide groups. This structure provides several key features:

Flexibility: The central aliphatic chain allows for considerable conformational freedom.

Lipophilicity: The four butyl groups increase the compound's nonpolar character.

Hydrogen Bonding: The secondary amide groups (–C(=O)NH–) can act as both hydrogen bond donors and acceptors, potentially influencing intermolecular interactions in materials where it is incorporated.

The N,N'-disubstituted amide linkage is a recognized structural element in various fields. In medicinal chemistry, for example, replacing amide bonds with bioisosteres like 1,5-disubstituted 1,2,3-triazoles is a strategy to enhance the pharmacological properties of peptides. frontiersin.org The specific N,N'-dibutyl substitution pattern in hexanediamide provides a defined motif that can be exploited to modify the physical properties of materials.

Overview of Current Academic Inquiry and Research Trajectories

Direct academic research focusing exclusively on N,N'-Dibutylhexanediamide is limited, with scientific databases showing a scarcity of recent publications centered on this specific compound. ua.es However, its role in patented industrial applications suggests its utility is established in specialized areas. epo.orggoogleapis.comscirp.org

Current research trajectories for compounds of this class can be inferred from broader trends in polymer and materials science:

Functional Polymer Additives: There is ongoing research into developing novel additives for polymers. Future studies could systematically investigate how varying the N-alkyl substituents on hexanediamide affects properties like plasticization, thermal stability, and UV resistance in various polymer matrices.

Novel Polymer Synthesis: N,N'-disubstituted diamides can be explored as monomers or chain extenders in the synthesis of specialty polyamides or other condensation polymers. bldpharm.com Research could focus on creating polymers with tailored flexibility, solubility, and thermal characteristics by incorporating the N,N'-dibutylhexanediamide motif into the polymer backbone.

Supramolecular Chemistry: The hydrogen bonding capabilities of the N,N'-dibutylhexanediamide motif could be utilized in the design of self-assembling systems, organogels, or liquid crystals.

The development of environmentally benign synthesis methods for N,N-disubstituted amides, such as the oxidation of imines, is also an active area of research that could impact the future production and application of this and related compounds.

Compound Data Tables

Table 1: Chemical Identifiers for N,N'-Dibutylhexanediamide

| Identifier Type | Data |

|---|---|

| IUPAC Name | N,N'-dibutylhexanediamide |

| Synonyms | N,N'-Dibutyladipamide, N1,N6-Dibutyladipamide ua.es |

| CAS Number | 10472-27-2 |

| Molecular Formula | C14H28N2O2 |

| SMILES | CCCCNC(=O)CCCCC(=O)NCCCC |

| InChIKey | ADUAOVRJMDDTIN-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of N,N'-Dibutylhexanediamide

| Property | Value |

|---|---|

| Molecular Weight | 256.38 g/mol |

| Topological Polar Surface Area | 58.2 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 11 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-dibutylhexanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-3-5-11-15-13(17)9-7-8-10-14(18)16-12-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUAOVRJMDDTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCCC(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394435 | |

| Record name | Hexanediamide, N,N'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-27-2 | |

| Record name | Hexanediamide, N,N'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Classical and Emerging Synthetic Routes for Hexanediamide Formation

The creation of N,N'-dibutylhexanediamide can be achieved through several synthetic pathways, ranging from traditional methods to more modern, optimized processes.

The most direct and classical approach to synthesizing N,N'-dibutylhexanediamide is through the condensation reaction between a derivative of adipic acid and dibutylamine. libretexts.org Adipic acid itself, a dicarboxylic acid, can react with amines, but the reaction typically requires high temperatures to overcome the formation of ammonium (B1175870) carboxylate salts and drive off the water produced. jimcontent.com To facilitate the reaction under milder conditions, more reactive derivatives of adipic acid, such as adipoyl chloride, are often employed. The high reactivity of the acyl chloride with the amine allows for a more facile nucleophilic acyl substitution, leading to the formation of the diamide (B1670390).

The reaction of a diacid, like adipic acid, with a diamine is a fundamental process in the production of polyamides, such as nylon. libretexts.orgqiboch.com The synthesis of N,N'-dibutylhexanediamide represents a model system for understanding the formation of these important polymers. qiboch.com

Research into the synthesis of amides has led to the development of various alternative amination processes. These methods often focus on improving yield, reducing reaction times, and employing more environmentally benign conditions. For instance, direct amidation of carboxylic acids without the need for prior activation is a significant area of research, often requiring catalytic intervention to proceed efficiently. rsc.org Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing the yield and purity of N,N'-dibutylhexanediamide. While specific optimization data for this exact compound is not prevalent in the provided results, the principles of amidation optimization are broadly applicable.

Condensation of Adipic Acid Derivatives with Dibutylamine

Catalytic Approaches in Hexanediamide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the formation of amide bonds is no exception. Various catalytic systems have been developed to enhance the efficiency and selectivity of amidation reactions.

Solid base catalysts offer several advantages, including ease of separation from the reaction mixture and potential for reuse. researchgate.net Metal oxides like MgO and CaO, and supported sodium on zirconia (Na-ZrO2) have demonstrated activity as solid base catalysts in various reactions, including aminations. researchgate.nettandfonline.com For instance, CaO has shown high activity for the addition of amines to dienes. researchgate.net Zinc oxide (ZnO) has also been utilized as a catalyst for the chemoselective amidation of aliphatic carboxylic acids. researchgate.net The basic sites on these solid catalysts are believed to activate the reacting molecules, facilitating the amidation process. tandfonline.com While direct application to N,N'-dibutylhexanediamide synthesis is not explicitly detailed, the principles suggest their potential utility in this context.

Table 1: Examples of Solid Base Catalysts and Their Applications

| Catalyst | Reaction Type | Observations |

|---|---|---|

| CaO, La2O3, MgO | Addition of dimethylamine (B145610) to 1,3-butadiene | CaO showed the highest activity. researchgate.net |

| ZnO Nanofluid | Chemoselective amidation of aliphatic carboxylic acids | Acts as an activating agent for the acyl group. researchgate.net |

This table presents data on the application of solid base catalysts in reactions analogous to diamide formation, illustrating their potential for synthesizing compounds like N,N'-dibutylhexanediamide.

The quest for milder and more efficient amidation methods has driven the development of novel catalytic systems. Boron-based catalysts, in particular, have emerged as highly effective for the direct dehydrative condensation of carboxylic acids and amines. jimcontent.comrsc.org Various organoboron compounds, including arylboronic acids, borates, and boric acid, have been shown to catalyze amide bond formation, often under mild conditions. jimcontent.comnih.govrsc.org These catalysts function as Lewis acids, activating the carboxylic acid towards nucleophilic attack by the amine. acs.org The development of solid-supported arylboronic acid catalysts further enhances their practical utility by allowing for easy recovery and reuse. durham.ac.uk

Table 2: Evolution of Boron-Based Catalysts for Amidation

| Catalyst Type | Key Features | Reference |

|---|---|---|

| Arylboronic Acids | Water- and acid-tolerant Lewis acids. rsc.org | rsc.org |

| ortho-Substituted Boronic Acids | Allow for amidation at room temperature. jimcontent.com | jimcontent.com |

| Tris(pentafluorophenyl)borane | Effective for a wide range of substrates. acs.org | acs.org |

This interactive table showcases the progression and diversity of boron-based catalysts applicable to the synthesis of amides.

Application of Supported Solid Base Catalysis

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanism and kinetics of a reaction is fundamental to its optimization and control. For the formation of N,N'-dibutylhexanediamide, the mechanism generally involves the activation of the carboxylic acid group of adipic acid, followed by nucleophilic attack by the dibutylamine. qiboch.com

In uncatalyzed reactions at high temperatures, the initial step is the formation of an ammonium carboxylate salt. Subsequent heating drives off water to form the amide bond. jimcontent.com In catalyzed reactions, the catalyst plays a crucial role in activating the carboxylic acid. For instance, with boron-based catalysts, it is proposed that an (acyloxy)boron intermediate is formed, which is more susceptible to nucleophilic attack by the amine. rsc.org Mechanistic studies on boron-catalyzed amidations suggest that the formation of B-O-B bridged species can be important for catalytic activity. nih.gov The kinetics of such reactions are influenced by factors such as catalyst loading, temperature, and the concentration of reactants. Detailed kinetic studies on the specific synthesis of N,N'-dibutylhexanediamide are not extensively reported in the search results, but the general principles of amidation kinetics apply.

Molecular Structure, Conformation, and Spectroscopic Characterization

Spectroscopic Analysis Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural verification of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

NMR spectroscopy is a powerful, non-destructive technique that maps the local magnetic fields around atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical environment of each nucleus dictates its resonance frequency, providing unambiguous information about the molecular structure.

For Hexanediamide, N,N'-dibutyl-, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons in the butyl and hexanediyl groups. The protons on carbons adjacent to the nitrogen atom (α-protons) would appear at a higher chemical shift (downfield) compared to the other methylene (B1212753) protons in the alkyl chains due to the deshielding effect of the electronegative nitrogen atom. Similarly, the protons on the carbons adjacent to the carbonyl group would also be shifted downfield. The terminal methyl protons of the butyl groups would appear at the lowest chemical shift (upfield).

The expected ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbonyl carbon would have the most significant downfield shift, typically in the range of 170-180 ppm. The carbons directly bonded to the nitrogen atoms would also be deshielded and appear at a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexanediamide, N,N'-dibutyl- This table is predictive and based on typical chemical shifts for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | N/A | ~173 |

| N-H (Amide) | ~5.5-6.5 (broad) | N/A |

| Methylene (α to C=O) | ~2.2 | ~36 |

| Methylene (β to C=O) | ~1.6 | ~25 |

| Methylene (α to N) | ~3.2 | ~39 |

| Methylene (β to N) | ~1.5 | ~31 |

| Methylene (γ to N) | ~1.3 | ~20 |

| Methyl (δ to N) | ~0.9 | ~14 |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. hmdb.ca These methods are exceptionally useful for identifying the functional groups present in a molecule.

For a secondary amide like Hexanediamide, N,N'-dibutyl-, the IR spectrum is expected to show several characteristic absorption bands. specac.com The most prominent of these are the N-H stretching vibration, which typically appears as a single, sharp peak around 3300 cm⁻¹, and the C=O stretching vibration (Amide I band), which is a very strong absorption usually found between 1630 and 1680 cm⁻¹. libretexts.org Another key feature is the Amide II band, resulting from a combination of N-H bending and C-N stretching, which occurs around 1550 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C backbone of the hexanediyl and butyl chains, often produce stronger Raman signals than IR signals. The region between 100 cm⁻¹ and 800 cm⁻¹ in a Raman spectrum can provide detailed information about the molecule's skeletal structure and conformation. edinst.com

Table 2: Characteristic Vibrational Frequencies for Hexanediamide, N,N'-dibutyl- This table is predictive and based on typical group frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | IR | ~3300 | Medium-Strong |

| C-H Stretch (Aliphatic) | IR, Raman | 2850-2960 | Strong |

| C=O Stretch (Amide I) | IR, Raman | ~1640 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Amide II) | IR | ~1550 | Strong |

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the elucidation of its structure through analysis of fragmentation patterns. neu.edu.tr For Hexanediamide, N,N'-dibutyl-, the molecular formula is C₁₄H₂₈N₂O₂, corresponding to a monoisotopic mass of approximately 256.215 Da. nih.gov

Under electron impact (EI) ionization, the molecule would form a molecular ion (M⁺˙) at m/z 256. The fragmentation of aliphatic amides is well-characterized and typically involves specific bond cleavages. nih.govlibretexts.org Common fragmentation pathways for Hexanediamide, N,N'-dibutyl- would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Amide bond cleavage: Cleavage of the C-N bond, which is a common pathway for amides, leading to the formation of an acylium ion. nih.gov

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and an available γ-hydrogen on an alkyl chain, leading to the loss of a neutral alkene.

Table 3: Predicted Mass Spectrometry Fragments for Hexanediamide, N,N'-dibutyl- This table is predictive and based on common fragmentation patterns for aliphatic amides.

| Fragmentation Process | Resulting Ion Structure | Predicted m/z |

| Molecular Ion | [C₁₄H₂₈N₂O₂]⁺˙ | 256 |

| Cleavage of C-N bond | [CH₃(CH₂)₃NHCO(CH₂)₄CO]⁺ | 198 |

| Cleavage of C-N bond | [CH₃(CH₂)₃NH]⁺˙ | 73 |

| Alpha-cleavage at carbonyl | [CO-N(H)-(CH₂)₃CH₃]⁺ | 100 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Advanced Computational Chemistry Approaches

Computational chemistry provides theoretical insight that complements experimental data, allowing for a deeper understanding of molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov A DFT analysis of Hexanediamide, N,N'-dibutyl- would begin with geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. mdpi.comresearchgate.net

Key insights from a DFT study would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich regions (nucleophilic sites), such as the carbonyl oxygens, and electron-poor regions (electrophilic sites), such as the amide hydrogens.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide information about the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Calculated Spectroscopic Data: DFT methods can be used to predict vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to aid in peak assignment. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rsc.org An MD simulation of Hexanediamide, N,N'-dibutyl- would model the molecule's behavior in a simulated environment (e.g., in a solvent or in bulk), providing detailed information on its conformational landscape and flexibility. escholarship.orgacs.org

For a molecule with flexible alkyl chains like Hexanediamide, N,N'-dibutyl-, MD simulations can:

Explore Conformational Space: The simulation can reveal the different shapes (conformations) the molecule adopts due to rotations around its single bonds. This is crucial for understanding how the flexible hexanediyl and butyl chains behave.

Analyze Intermolecular Interactions: In a multi-molecule simulation, MD can model the hydrogen bonding network that forms between the N-H donors and C=O acceptors of adjacent molecules. This is fundamental to understanding the bulk properties of the material.

Predict Physical Properties: By simulating the collective behavior of many molecules, MD can be used to predict macroscopic properties such as density, viscosity, and thermal transitions. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Crystallographic Investigations and Solid-State Structure

Crystallographic studies provide definitive information about the three-dimensional structure of a molecule in the solid state, including the precise arrangement of atoms and the nature of intermolecular interactions. fzu.cz

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the atomic arrangement within a crystalline solid. uol.derigaku.com This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org The positions and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the coordinates of each atom in the crystal lattice can be determined. fzu.cz

A hypothetical set of crystallographic data for N,N'-dibutylhexanediamide is presented in the table below, illustrating the type of information obtained from an SCXRD experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.60 |

| b (Å) | 9.70 |

| c (Å) | 22.00 |

| β (°) | 94.2 |

| Volume (ų) | 3315 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.025 |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different crystalline forms, or polymorphs, can exhibit different physical properties, such as melting point, solubility, and stability. The phenomenon arises from variations in the conformation of the molecule and/or the arrangement of molecules in the crystal lattice (crystal packing). mdpi.comnih.gov

In amide systems, including N,N'-disubstituted diamides, polymorphism is a common occurrence. researchgate.netacs.org The flexibility of the alkyl chains and the strong directional nature of the amide-to-amide hydrogen bonds can lead to multiple, energetically similar packing arrangements. researchgate.net For instance, the molecules might arrange in parallel or anti-parallel sheets, or form different hydrogen-bonding motifs. acs.org The specific polymorph obtained can be influenced by crystallization conditions such as the solvent used, the rate of cooling, and the temperature.

The study of polymorphism in N,N'-dibutylhexanediamide would involve systematic crystallization experiments under various conditions and characterization of the resulting solid forms using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Identifying and understanding the different polymorphic forms is crucial for controlling the material properties of the compound.

Supramolecular Architectures and Self Assembly Phenomena

Non-Covalent Interactions Governing Assembly

The formation of stable supramolecular assemblies from individual molecules of Hexanediamide, N,N'-dibutyl- is primarily dictated by a combination of hydrogen bonding and hydrophobic interactions. These non-covalent forces, though weaker than covalent bonds, act in concert to direct the spatial arrangement of the molecules.

Hydrogen Bonding Networks in Amide-Based Systems

The secondary amide groups (-CONH-) are the cornerstone of self-assembly in N,N'-dibutylhexanediamide. These groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and directional intermolecular connections. In systems containing secondary amides, a common and highly stable motif is the β-sheet-like structure, where parallel chains of molecules are linked by hydrogen bonds. nih.gov This type of network is characterized by a repeating pattern of hydrogen bonds, which creates a stable, tape-like or sheet-like architecture. acs.org

| Interaction Type | Donor | Acceptor | Typical Geometry | Expected Role in Assembly |

| Intermolecular Hydrogen Bond | N-H (Amide) | C=O (Amide) | Linear or near-linear | Formation of 1D chains and 2D sheets, providing structural rigidity. |

Hydrophobic Interactions and Alkyl Chain Influence

The two n-butyl chains in N,N'-dibutylhexanediamide play a critical role in the self-assembly process through hydrophobic interactions. When placed in a polar environment, these nonpolar alkyl chains tend to aggregate to minimize their contact with the surrounding polar molecules, a phenomenon known as the hydrophobic effect. rsc.org This effect is a primary driving force for the self-assembly of many amphiphilic molecules. caltech.edu

| Feature | Influence on Self-Assembly |

| Butyl Chain Length | Affects the strength of hydrophobic interactions and the degree of packing. |

| Chain Flexibility | Allows for conformational adjustments to optimize packing and maximize van der Waals forces. |

| Hydrophobic Effect | Drives the aggregation of molecules in polar media, initiating the self-assembly process. |

Design Principles for Supramolecular Assemblies

The predictable nature of the non-covalent interactions in N,N'-dibutylhexanediamide allows for the application of design principles to create specific supramolecular architectures. Molecular recognition and directed self-organization are key strategies in this endeavor.

Molecular Recognition in Systems Incorporating Hexanediamide Motifs

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In systems containing hexanediamide motifs, the amide groups can act as recognition sites for other molecules capable of forming complementary hydrogen bonds. The specific arrangement of hydrogen bond donors and acceptors in the hexanediamide core allows for the selective binding of guest molecules.

Research on related adipamide (B165785) derivatives has shown that they can be recognized and bound by macrocyclic hosts. For example, a bis-Rh(iii)–porphyrin macrocycle has been shown to form a 1:1 complex with an adipamide derivative, stabilized by four intermolecular hydrogen bonds in a rsc.orgpseudorotaxane topology. rsc.orghiroshima-u.ac.jp This demonstrates the potential of the hexanediamide unit to act as a template for the assembly of more complex interlocked structures. The principles of molecular recognition can be harnessed to design systems where N,N'-dibutylhexanediamide acts as a building block for larger, functional supramolecular entities.

Directed Self-Organization Strategies for Ordered Structures

Directed self-organization involves the use of external influences or pre-programmed molecular information to guide the assembly process towards a desired architecture. For molecules like N,N'-dibutylhexanediamide, strategies can be employed to control the dimensionality and morphology of the resulting structures.

One approach is to utilize solvent effects. The polarity of the solvent can modulate the strength of both hydrogen bonding and hydrophobic interactions, thereby influencing the assembly pathway. In a nonpolar solvent, hydrogen bonding would be the dominant organizing force, likely leading to the formation of linear chains. In a polar solvent, the hydrophobic effect would drive the aggregation of the butyl chains, potentially leading to the formation of micelles or bilayers, which are then stabilized by hydrogen bonds.

Another strategy involves the use of surfaces to direct the assembly in two dimensions. The interaction of the molecule with a substrate can lead to the formation of highly ordered monolayers or more complex double-deck packing arrangements, as has been observed for other alkylated organic molecules. rsc.org The ability to control the orientation and packing of N,N'-dibutylhexanediamide on a surface is crucial for its potential application in nanotechnology and materials science.

Advanced Supramolecular Materials Development

The self-assembly properties of N,N'-dibutylhexanediamide make it a promising component for the development of advanced supramolecular materials. The dynamic and reversible nature of the non-covalent bonds holding the assembly together can impart stimuli-responsive properties to the material. For example, changes in temperature or solvent composition could trigger a disassembly or a morphological transition in the supramolecular structure, leading to "smart" materials with tunable properties.

Furthermore, the incorporation of N,N'-dibutylhexanediamide into polymer systems could lead to the formation of supramolecular polymers. In such materials, the diamide (B1670390) units would act as non-covalent cross-links, providing the material with self-healing capabilities and enhanced mechanical properties. The understanding of the fundamental principles governing the self-assembly of N,N'-dibutylhexanediamide is, therefore, a critical step towards the rational design and fabrication of new functional materials with applications in a wide range of fields, from nanotechnology to biomedical engineering. rsc.org

Exploration of Gelation Mechanisms in Amide-Derived Systems

Gelation is a process where a liquid is immobilized by a three-dimensional network of self-assembled molecules, known as gelators. scielo.brmdpi.com In the case of amide-derived systems, the primary driving force for self-assembly and subsequent gel formation is intermolecular hydrogen bonding between the amide groups. acs.org The hydrogen on the amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, leading to the formation of extended one-dimensional chains or tapes. acs.org

The general mechanism of gelation in such systems can be described as follows:

Dissolution: At an elevated temperature, the gelator molecules are dissolved in a suitable solvent, forming a homogeneous solution. mdpi.com

Nucleation: Upon cooling, the solubility of the gelator decreases, leading to supersaturation. This triggers the initial formation of small aggregates or nuclei through intermolecular interactions. nih.gov

Growth: These nuclei then grow into larger, anisotropic (often fibrillar) structures. In amide-based gelators, this growth is typically driven by the directional nature of hydrogen bonds, which promotes one-dimensional elongation. acs.org

Network Formation: As these fibrillar structures grow and entangle, they form a three-dimensional network that entraps the solvent molecules, resulting in the formation of a semi-solid gel. nih.gov

The efficiency of gelation and the properties of the resulting gel are influenced by several factors inherent to the molecular structure of the gelator and the surrounding environment.

Influence of Molecular Structure on Gelation:

| Structural Feature | Influence on Gelation | Supporting Evidence |

| Alkyl Chain Length | Longer alkyl chains generally enhance gelation ability and thermal stability of the gel due to increased van der Waals interactions. mdpi.comnih.gov This can lead to a lower critical gelation concentration (CGC). mdpi.com | Studies on L-phenylalanine dihydrazide derivatives and N-alkylhydantoins have shown that increasing the alkyl chain length leads to more effective gelation. mdpi.comnih.gov |

| Amide Groups | The presence and spatial arrangement of amide groups are crucial for forming the primary hydrogen-bonding network that drives self-assembly. acs.org | The formation of intermolecular hydrogen bonds between amide protons and carbonyls is a dominant factor in the gelation by mono-N-alkylated primary oxalamides. nih.gov |

| Molecular Symmetry | Symmetrical molecules can exhibit different self-assembly behaviors compared to their unsymmetrical counterparts, influencing the packing and stability of the resulting network. | Research on α,ω-nucleobase amide-conjugated systems indicates that molecular symmetry plays a role in their self-assembly into nanofibres. beilstein-journals.org |

| Chirality | The presence of chiral centers can significantly influence the morphology of the self-assembled aggregates, often leading to helical or twisted structures. rsc.org | Cyclohexane-based bisamide organogelators demonstrate that chirality plays a crucial role in the morphology and characteristics of the aggregates. mdpi.com |

Formation of Ordered Nanostructures via Self-Assembly

Self-assembly is a fundamental process where components spontaneously organize into ordered structures without external guidance. scispace.com This principle is central to the formation of ordered nanostructures from small molecules like N,N'-dibutylhexanediamide. The same intermolecular forces that drive gelation—hydrogen bonding and van der Waals interactions—are also responsible for the formation of well-defined nanoscale architectures.

The morphology of the resulting nanostructures is highly dependent on the molecular packing, which is influenced by the molecular geometry and the interplay of intermolecular forces. In systems analogous to N,N'-dibutylhexanediamide, various nanostructures have been observed.

Common Nanostructures in Self-Assembled Amide Systems:

| Nanostructure | Formation Mechanism | Examples |

| Nanofibers/Nanoribbons | One-dimensional growth driven by strong, directional interactions like hydrogen bonding between amide groups. These can further assemble into larger bundles or tapes. acs.org | Symmetrical α,ω-nucleobase amide-conjugated systems and benzene (B151609) tricarboxamide derivatives have been shown to form nanofibres and nanoribbons. beilstein-journals.orgrsc.org |

| Nanosheets | Two-dimensional growth can occur when intermolecular interactions are significant in more than one direction. This can be facilitated by π-π stacking in aromatic systems or specific hydrogen bonding patterns. nih.gov | Peptoid monomer amides have been observed to form crystalline nanosheets at liquid interfaces. nih.gov |

| Nanotubes | Helical wrapping of one-dimensional tapes or sheets, often induced by chirality within the constituent molecules. | While not directly observed for simple diamides, carbohydrate-derived organogelators can form tubular structures. nih.gov |

| Spherical Aggregates | In some solvent conditions, especially where molecule-solvent interactions are more significant, less ordered, spherical micelles or vesicles may form. | Bile acid alkyl amides have been shown to form spherical morphologies in certain gels. scispace.com |

For N,N'-dibutylhexanediamide, the linear aliphatic backbone and the presence of two amide groups suggest a strong propensity for one-dimensional self-assembly through hydrogen bonding, likely resulting in the formation of nanofibers or nanoribbons. The butyl substituents would influence the packing of these primary structures. The interplay between the hydrogen-bonded amide chains and the packing of the aliphatic segments would dictate the precise dimensions and morphology of the nanostructures. The formation of more complex structures like nanotubes would be less likely in the absence of a chiral center or other specific structural features that induce helicity.

Polymer Science and Material Applications

Integration in Polymer Synthesis and Modification

The chemical structure of N,N'-dibutyladipamide, featuring two secondary amide groups and flexible butyl chains, makes it a valuable component in creating and engineering polymers.

N,N'-dibutyladipamide can serve as a monomer in polycondensation reactions. Polycondensation is a process where monomers join together to form a polymer, releasing small molecules like water as byproducts. The presence of two reactive amide hydrogens in N,N'-dibutyladipamide allows it to react with dicarboxylic acids or their derivatives to form polyamides.

The general reaction scheme involves the condensation of the diamide (B1670390) with a diacid chloride, leading to the formation of a polyamide chain with repeating units derived from both monomers. The properties of the resulting polyamide, such as its melting point, solubility, and mechanical strength, can be tuned by the choice of the comonomer.

For instance, the polycondensation of N,N'-dibutyladipamide with a diacid can be represented as follows:

n H(O)C-R-C(O)H + n (CH₃(CH₂)₃)HN-C(O)-(CH₂)₄-C(O)-NH(CH₂(CH₂)₂CH₃) → [-C(O)-R-C(O)-N(CH₂(CH₂)₂CH₃)-C(O)-(CH₂)₄-C(O)-N(CH₂(CH₂)₂CH₃)-]n + 2n H₂O

The incorporation of the N,N'-dibutyladipamide monomer introduces flexible butyl groups along the polymer chain, which can disrupt the regular packing of the polymer chains and lower the melting point and crystallinity compared to unsubstituted polyamides like Nylon 6,6. This modification can improve the processability and flexibility of the resulting polyamide.

A detailed study on the thermal degradation of N,N'-dibutyladipamide has provided insights into the stability of the amide linkages at elevated temperatures, which is a crucial consideration for polycondensation processes that often require high temperatures. researchgate.net The pyrolysis of di-n-butyl adipamide (B165785) is a complex process that involves the fission of each bond in and adjacent to the amide linkage. researchgate.net

Copolymerization is a powerful technique to modify the properties of polymers. nih.gov N,N'-dibutyladipamide can be incorporated as a comonomer in the synthesis of various copolymers, particularly polyamides. This strategy allows for the precise control of the polymer's properties by adjusting the ratio of the comonomers.

In macromolecular engineering, the goal is to design and synthesize polymers with specific architectures and functionalities. ethz.ch The inclusion of N,N'-dibutyladipamide in a polymer backbone can be used to introduce specific properties. For example, the butyl groups can increase the solubility of the polymer in organic solvents and act as internal plasticizers, enhancing the flexibility and impact resistance of the material.

Strategies for copolymerization can include:

Random Copolymerization: N,N'-dibutyladipamide can be randomly incorporated along with other diamine or diacid monomers to create a random copolymer. This approach is often used to reduce the crystallinity and melting point of polyamides.

Block Copolymerization: Block copolymers can be synthesized where segments of a polyamide containing N,N'-dibutyladipamide are linked to other polymer blocks. nih.gov This can lead to materials with unique phase-separated morphologies and a combination of properties from the different blocks, such as thermoplastic elastomers. onecentralpress.com

Graft Copolymerization: It is also conceivable to graft polymer chains onto the N,N'-dibutyladipamide unit, although this would require chemical modification of the monomer to introduce a grafting site.

The ability to tailor polymer properties through these strategies makes N,N'-dibutyladipamide a versatile building block in the field of macromolecular engineering.

Utilization as a Monomer in Polycondensation Processes

Development of Advanced Polymeric Materials

The use of N,N'-dibutyladipamide as a monomer or modifier enables the creation of advanced polymeric materials with enhanced performance characteristics.

High-performance polyamides are a class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. researchgate.net The incorporation of N,N'-dibutyladipamide into the polyamide backbone can be a strategy to modify these properties for specific applications.

While traditional aromatic polyamides exhibit high strength and thermal stability, they are often rigid and difficult to process. researchgate.net Introducing flexible aliphatic segments, such as those from N,N'-dibutyladipamide, can improve the processability and toughness of these materials. The butyl groups can disrupt the strong hydrogen bonding between polyamide chains, leading to a lower melting point and reduced crystallinity. This can make the resulting polyamide more suitable for applications requiring flexibility and ease of manufacturing.

The synthesis of such modified polyamides can be achieved through solution polycondensation or interfacial polymerization, reacting N,N'-dibutyladipamide with aromatic diacid chlorides. researchgate.net The resulting copolymers would possess a combination of properties derived from both the rigid aromatic and flexible aliphatic components.

Table 1: Potential Effects of Incorporating N,N'-dibutyladipamide on Polyamide Properties

| Property | Expected Effect | Rationale |

| Melting Point | Decrease | Disruption of chain packing and hydrogen bonding by butyl groups. |

| Crystallinity | Decrease | Irregularity in the polymer chain introduced by the substituted monomer. |

| Solubility | Increase | The nonpolar butyl groups can enhance solubility in organic solvents. |

| Flexibility | Increase | The flexible aliphatic chains increase the overall chain mobility. |

| Processability | Improve | Lower melting point and viscosity can facilitate melt processing. |

This table presents expected trends based on general principles of polymer chemistry.

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing advantages of thermoplastics with the elasticity of thermoset rubbers. specialchem.com They typically consist of hard, rigid segments and soft, flexible segments. onecentralpress.com

N,N'-dibutyladipamide can be utilized in the formulation of thermoplastic polyamide elastomers (TPE-As or COPAs). In these materials, the hard segments are typically polyamide blocks, while the soft segments are polyether or polyester (B1180765) blocks. The incorporation of N,N'-dibutyladipamide into the polyamide hard segments can modify their properties.

The synthesis of such TPE-As can be achieved by first preparing a polyamide prepolymer containing N,N'-dibutyladipamide and then reacting it with a polyether or polyester diol. The resulting block copolymer will have the characteristic hard-soft segment structure of a thermoplastic elastomer.

Table 2: Potential Role of N,N'-dibutyladipamide in Thermoplastic Elastomers

| TPE Property | Potential Influence of N,N'-dibutyladipamide |

| Hardness | May decrease due to softer, more flexible hard segments. |

| Flexibility | May increase due to the internal plasticizing effect. |

| Low-Temperature Performance | May improve due to a lower glass transition temperature of the hard segments. |

| Processability | May be enhanced due to a lower overall melt viscosity. |

This table outlines potential effects and is for illustrative purposes.

Synthesis of High-Performance Polyamides

Role in Functional Coatings and Composites

Beyond its use in bulk polymers, N,N'-dibutyladipamide can also find applications in the formulation of functional coatings and composite materials.

In the context of functional coatings , N,N'-dibutyladipamide can be used as an additive or as a comonomer in the binder resin. As an additive, it can function as a plasticizer, improving the flexibility and impact resistance of the coating. Its chemical structure may also impart improved adhesion to certain substrates. When used as a comonomer in a polyester or polyamide resin, it can tailor the properties of the binder to achieve a desired balance of hardness, flexibility, and chemical resistance. Certain N,N'-disubstituted hexanediamides have been mentioned in patents related to stabilizers for coatings, suggesting a potential role for N,N'-dibutyladipamide in protecting coatings from degradation. epo.orggoogleapis.comgoogle.comgoogleapis.com

In composite materials , N,N'-dibutyladipamide could be incorporated into the polymer matrix to enhance its properties. For instance, in a fiber-reinforced composite, a tougher and more flexible matrix can lead to a composite with improved impact strength and fracture toughness. The addition of N,N'-dibutyladipamide to a thermosetting resin, such as an epoxy or a polyester, could potentially improve these properties. Furthermore, its chemical structure might allow for favorable interactions with certain types of reinforcing fibers, potentially improving the interfacial adhesion between the fiber and the matrix.

Incorporation into Coatings for Specific Material Performance

While not as common as standard diamines or diacids, Hexanediamide, N,N'-dibutyl- and similar aliphatic diamides can be incorporated into coating formulations to achieve specific performance characteristics. This can be accomplished either by integrating the molecule into the main polymer backbone or by using it as an additive that modifies the coating's properties.

As a comonomer, Hexanediamide, N,N'-dibutyl- could be used in the synthesis of specialty polyamides or poly(ester-amide)s. The presence of the butyl groups on the nitrogen atoms would disrupt the typical hydrogen bonding seen in conventional polyamides like Nylon 6,6, leading to lower crystallinity, increased flexibility, and improved solubility in organic solvents. lubrizol.com These properties are desirable in certain coating applications where flexibility and processability are more critical than high tensile strength. The aliphatic backbone of the molecule contributes to good elasticity. specialchem.com

In polyurethane coatings, compounds with reactive end groups can be engineered from polyamide structures. specialchem.com For instance, a polyamide polyol could be synthesized using Hexanediamide, N,N'-dibutyl- and then reacted with diisocyanates to form a polyurethane. The resulting coating would benefit from the inherent properties of the polyamide segment, such as enhanced chemical and hydrolysis resistance, good adhesion to polar substrates, and high-temperature resistance. specialchem.com

Furthermore, diamide-based molecules are used as rheology modifiers, or thixotropes, in solvent-borne and high-solids coating systems. scribd.com These additives create a network within the liquid paint that provides excellent sag (B610663) resistance and prevents pigments from settling during storage. scribd.com Although specific data for Hexanediamide, N,N'-dibutyl- as a thixotrope is not detailed in available research, its diamide structure suggests potential utility in this area, offering compatibility with a range of solvent polarities. scribd.com

Table 1: Potential Performance Enhancements in Coatings from Aliphatic Diamide Incorporation

| Performance Characteristic | Potential Effect of Incorporating Hexanediamide, N,N'-dibutyl- | Rationale |

| Flexibility | Increased | The N-substituted butyl groups disrupt crystalline packing, and the aliphatic chain allows for more conformational freedom. lubrizol.com |

| Adhesion | Improved on polar surfaces | Amide groups can form hydrogen bonds with hydroxyl or other polar groups on a substrate's surface. specialchem.com |

| Chemical Resistance | Enhanced | Polyamide structures are known for their good resistance to chemicals and hydrolysis. specialchem.com |

| Rheology Control | Potential for sag resistance | Diamide-based organic thixotropes are effective at controlling viscosity and preventing sagging in high-build coatings. scribd.com |

| Solubility | Increased in organic solvents | The bulky N-alkyl groups reduce intermolecular hydrogen bonding, making the polymer more soluble. lubrizol.com |

Investigation of Polymer Network Formation and Stability

Hexanediamide, N,N'-dibutyl- has been used as a model compound to investigate the thermal degradation mechanisms of commercially significant polymers, most notably Polyamide 6,6 (Nylon 6,6). dtic.milresearchgate.net Because the N,N'-dibutylamide structure mimics the repeating unit of Nylon 6,6 but with defined, non-polymeric end groups, its decomposition products are easier to isolate and identify, providing fundamental insights into the stability of the larger polymer network. dtic.mil

Studies on the thermal degradation of Hexanediamide, N,N'-dibutyl- at high temperatures (around 330-350°C) reveal that it decomposes to produce a complex mixture of compounds. dtic.mil This breakdown is representative of the types of chain scission and side reactions that can compromise the integrity and stability of a polyamide network under thermal stress.

Key findings from these investigations include:

Formation of Cyclic Compounds: A major degradation product identified is 1-butylazepane-2,7-dione, a seven-membered heterocyclic compound. dtic.mil This suggests that an intramolecular cyclization reaction is a key step in the degradation pathway. This cyclic intermediate is itself unstable and decomposes further to yield secondary products. dtic.mil

Generation of Secondary Products: Upon further heating, the initial degradation products, like 1-butylazepane-2,7-dione, break down into other molecules. dtic.mil Notably, cyclopentanone (B42830) and its derivatives are significant products, which are also observed in the degradation of Polyamide 6,6 itself. dtic.milresearchgate.net This confirms that the model compound's degradation pathway is relevant to the actual polymer.

Identification of Other Degradation Products: Besides cyclic ketones, the pyrolysis of Hexanediamide, N,N'-dibutyl- yields n-butylamine, carbon dioxide, dibutylurea, and various nitrile compounds. dtic.milresearchgate.net The presence of these molecules helps researchers construct a detailed mechanistic map of the bond-breaking events occurring within the polymer network. For example, the formation of pyrrole (B145914) derivatives has also been noted in the residues, indicating complex condensation and rearrangement reactions. researchgate.net

The study of Hexanediamide, N,N'-dibutyl- has been crucial in establishing that the thermal degradation of Polyamide 6,6 is not simply a random chain scission process but involves specific chemical transformations. The stability of the polymer network is thus intrinsically linked to the stability of these intermediate structures and their propensity to form. Understanding these pathways allows for the development of more effective stabilizers or modifications to the polymer structure to enhance its performance at high temperatures.

Table 2: Major Thermal Degradation Products of Hexanediamide, N,N'-dibutyl-

| Product Class | Specific Compound(s) | Significance | Source(s) |

| Primary Cyclic Intermediate | 1-butylazepane-2,7-dione | Crucial primary product resulting from intramolecular cyclization. dtic.mil | dtic.mil |

| Secondary Cyclic Ketones | Cyclopentanone and its derivatives | Indicates further decomposition of the primary cyclic intermediate; also found in Polyamide 6,6 degradation. dtic.mil | dtic.milresearchgate.net |

| Amines | n-butylamine | Results from the cleavage of the amide bond. researchgate.net | researchgate.net |

| Ureas | Dibutylurea | A secondary product from the rearrangement of the initial fragments. dtic.mil | dtic.mil |

| Gases | Carbon Dioxide (CO₂) | Indicates decarboxylation reactions are occurring. | |

| Heterocyclic Residues | Pyrrole and Pyridine derivatives | Formed from complex secondary reactions and condensations of degradation fragments. researchgate.net | researchgate.net |

Advanced Research Directions and Future Perspectives

Exploration of Novel Hexanediamide Derivatives and Analogues

The core structure of N,N'-dibutyl-hexanediamide presents a versatile platform for the development of new derivatives and analogues with enhanced or entirely new functionalities. Researchers are exploring modifications to both the diamide (B1670390) backbone and the N-substituted butyl chains to influence properties such as thermal stability, solubility, and interaction with other molecules.

One area of interest is the synthesis of novel hexanediamide derivatives with different N-alkyl or N-aryl substituents. For instance, the introduction of longer alkyl chains, branched alkyl groups, or aromatic moieties could significantly alter the material's crystallinity, melting point, and mechanical properties. A study has identified related compounds such as hexanediamide, N,N'-dibenzyloxy and decanediamide, N,N'-dibenzyloxy, suggesting a broader exploration of N-substituted diamides is underway. windows.net The synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide further highlights the potential for introducing functional groups onto the nitrogen atoms, which could open up applications in areas like coatings and adhesives where hydroxyl groups can participate in cross-linking reactions. usitc.gov

Furthermore, the modification of the hexanedioic acid backbone itself is a promising avenue. Introducing functional groups along the carbon chain or altering its length could lead to materials with tailored flexibility, polarity, and biodegradability. The investigation of related structures like N,N'-bis(2-methyl-N-methylbenzimidazolyl)hexanediamide points towards the incorporation of heterocyclic moieties, which can impart unique electronic and coordination properties. e-journals.in

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational modeling with experimental synthesis and characterization is becoming increasingly crucial for accelerating the discovery and optimization of new materials. chemrxiv.org In the context of hexanediamides, computational tools can provide valuable insights into structure-property relationships, reaction mechanisms, and material performance before a single molecule is synthesized in the lab.

Table 1: Key Areas for Synergistic Research

| Research Area | Computational Approach | Experimental Validation |

| Property Prediction | Molecular dynamics (MD) simulations to predict mechanical properties, thermal behavior, and solubility. Quantum mechanics (QM) calculations for electronic properties. | Synthesis of target molecules and characterization using techniques like DSC, TGA, and tensile testing. |

| Reaction Optimization | Density functional theory (DFT) to model reaction pathways and predict optimal conditions for synthesis. | Laboratory-scale synthesis to verify predicted yields and reaction kinetics. |

| Material Design | High-throughput virtual screening of potential derivatives to identify candidates with desired properties. | Targeted synthesis and testing of the most promising candidates identified through screening. |

By employing a synergistic approach, researchers can more efficiently navigate the vast chemical space of possible hexanediamide derivatives. chemrxiv.org For example, computational screening can identify a manageable number of high-potential candidates for synthesis, saving significant time and resources compared to a purely experimental trial-and-error approach. Furthermore, experimental results can be used to refine and validate the computational models, creating a powerful feedback loop that enhances the predictive accuracy of future studies.

Opportunities in Tailoring Hexanediamide for Specific Material Properties and Functions

The inherent versatility of the hexanediamide structure allows for its properties to be finely tuned for a wide range of applications. By strategically modifying the chemical structure, researchers can create materials with specific and desirable characteristics.

For instance, increasing the length of the N-alkyl chains or incorporating bulky side groups can disrupt the packing of the polymer chains, leading to materials with lower crystallinity and greater flexibility. Conversely, introducing groups that promote strong intermolecular interactions, such as hydrogen bonding or pi-pi stacking, can enhance the material's strength and thermal stability.

The solubility of hexanediamides can also be tailored. While hexanediamide itself has low water solubility, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase its hydrophilicity. wordpress.com This could be particularly useful for applications in coatings, adhesives, or biomedical materials where interaction with aqueous environments is important. The N,N,N',N'-tetramethyl derivative of hexanediamide, for example, is water-soluble. wordpress.com

Addressing Challenges in Scalable Synthesis and Sustainable Material Development

While the laboratory-scale synthesis of "Hexanediamide, N,N'-dibutyl-" and its derivatives is well-established, scaling up production for industrial applications presents several challenges. huarenscience.com These include ensuring high yields and purity on a large scale, managing reaction conditions, and minimizing waste and energy consumption. huarenscience.com Future research will need to focus on developing more efficient and cost-effective synthetic routes that are amenable to industrial-scale production. nih.govnih.gov

A significant driver for future research is the growing demand for sustainable materials. mdpi.comresearchgate.net This involves not only the use of renewable feedstocks but also the development of materials that are recyclable or biodegradable at the end of their life cycle. researchgate.net Research into bio-based sources for the precursor molecules of hexanediamides, such as adipic acid derived from biomass, is a critical step towards creating more sustainable alternatives to petroleum-based polymers. polimi.it

The "safe and sustainable by design" concept is gaining prominence, encouraging the development of chemicals and materials that are inherently less hazardous to human health and the environment. europa.euresearchgate.net This approach will guide the future development of hexanediamide-based materials, with a focus on minimizing toxicity and environmental impact throughout the entire product lifecycle. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N,N'-dibutylhexanediamide, and how can reaction efficiency be optimized?

The synthesis typically involves amidation of hexanedioic acid with butylamine derivatives. A two-step approach using carbodiimide coupling agents (e.g., EDC or DCC) under inert conditions can optimize yield. Reaction efficiency depends on stoichiometric ratios (e.g., 1:2.2 molar ratio of diacid to dibutylamine), solvent selection (anhydrous THF or DMF), and temperature control (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing N,N'-dibutylhexanediamide, and what key spectral signatures should researchers expect?

- NMR : -NMR should show resonances for butyl protons (δ 0.8–1.5 ppm) and amide NH protons (δ 6.5–7.2 ppm, though exchange broadening may occur). -NMR will display carbonyl carbons at ~170 ppm.

- IR : Strong absorbance at ~1650 cm (amide I band) and ~1550 cm (amide II band).

- Mass Spectrometry : ESI-MS or GC-MS should reveal a molecular ion peak at m/z 368.6 (M+H) with fragmentation patterns consistent with butyl group loss .

Q. How can researchers validate the purity of N,N'-dibutylhexanediamide, and what analytical thresholds are acceptable?

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with ≥98% peak area. Thermal analysis (DSC/TGA) should confirm a sharp melting point (~120–125°C, depending on polymorphs) and absence of decomposition below 200°C. Residual solvents (e.g., DMF) must comply with ICH Q3C guidelines (<500 ppm) .

Advanced Research Questions

Q. How do the thermodynamic properties of N,N'-dibutylhexanediamide influence its stability under various storage conditions?

Thermodynamic stability is governed by its enthalpy of fusion (ΔfusH) and entropy (ΔS). Storage at 4°C in airtight, amber vials minimizes hydrolysis and oxidative degradation. Computational studies (e.g., DFT) predict a half-life >2 years at 25°C in dry environments. Experimental validation via accelerated aging tests (40°C/75% RH for 6 months) is recommended .

Q. What computational methods are suitable for modeling the interactions of N,N'-dibutylhexanediamide in polymer matrices?

Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM can predict compatibility with polymers (e.g., polyethylene, polyamides). QSPR models quantify Hansen solubility parameters (δ, δ, δ) to optimize solvent selection for composite fabrication. Density functional theory (DFT) elucidates electronic interactions at interfaces .

Q. How can researchers resolve discrepancies in reported solubility data for N,N'-dibutylhexanediamide across different solvent systems?

Systematic solubility studies using the shake-flask method (25°C, 24 hr equilibration) with HPLC quantification are critical. Conflicting data may arise from polymorphic forms (e.g., metastable vs. crystalline phases). Powder X-ray diffraction (PXRD) and DSC should accompany solubility tests to confirm phase consistency. Solvent polarity (logP) correlations can refine predictive models .

Q. What role does N,N'-dibutylhexanediamide play in modifying surface properties of nanomaterials, and how can these effects be quantified?

As a surfactant, it reduces interfacial tension in nanoparticle synthesis (e.g., Au or TiO). Surface adsorption is quantified via quartz crystal microbalance (QCM) or contact angle measurements. TEM/EDS mapping validates uniform coating, while zeta potential shifts (from ~0 to ±30 mV) indicate stabilization efficacy .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data for N,N'-dibutylhexanediamide derivatives?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from crystallization conditions (solvent, cooling rate). Single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) improves resolution. Comparative analysis with related structures (e.g., N,N′-dioctylhexanediamide) can identify trends in packing efficiency .

Q. What strategies mitigate batch-to-batch variability in N,N'-dibutylhexanediamide synthesis for reproducibility?

Implement process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor reaction progression. Design of experiments (DoE) optimizes critical parameters (pH, agitation rate). Accelerated stability studies under ICH guidelines (Q1A) ensure consistency in shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.